

The Historical Development of 2,2'-Dithiobis(benzothiazole): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2'-Dithiobis(benzothiazole)

Cat. No.: B116540

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

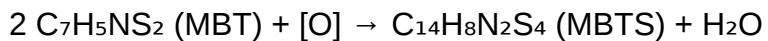
Introduction

2,2'-Dithiobis(benzothiazole), commonly known as MBTS, is a cornerstone chemical reagent in the rubber industry and has found applications in other areas of chemical synthesis. Its primary role has been as a semi-ultra-fast accelerator for the sulfur vulcanization of both natural and synthetic rubbers. This technical guide provides a comprehensive overview of the historical development of MBTS, detailing its synthesis, mechanism of action, and performance as a chemical reagent.

Historical Development

The journey of **2,2'-Dithiobis(benzothiazole)** (MBTS) is intrinsically linked to the evolution of rubber vulcanization technology. The discovery of vulcanization by Charles Goodyear in 1839, a process of treating rubber with sulfur and heat, was a revolutionary step in making rubber a commercially viable material. However, the process was slow and required high temperatures.

The quest for more efficient vulcanization led to the discovery of chemical accelerators. Early accelerators, such as basic metallic oxides, were followed by the discovery of organic accelerators. Aniline, discovered in 1906, was a significant improvement but was highly toxic. This led to the development of less toxic derivatives, and by the 1920s, the focus had shifted to nitrogen- and sulfur-containing organic compounds.


A major breakthrough came with the introduction of 2-mercaptobenzothiazole (MBT) around 1925. MBT was a highly effective and less toxic accelerator. **2,2'-Dithiobis(benzothiazole)** (MBTS), an oxidation product of MBT, was subsequently developed to offer even safer processing. MBTS exhibits a longer scorch time than MBT, meaning it provides a greater delay before the onset of vulcanization, which is a critical advantage in modern rubber processing, preventing premature curing of the rubber compound.^[1]

The commercialization of MBTS marked a significant advancement in the rubber industry, allowing for more controlled and efficient vulcanization processes, leading to the production of higher quality and more durable rubber products.

Synthesis of 2,2'-Dithiobis(benzothiazole)

The principal route for the synthesis of MBTS is the oxidation of 2-mercaptobenzothiazole (MBT). Various oxidizing agents and reaction conditions have been employed over the years, each with its own advantages and disadvantages.

General Reaction Scheme:

Synthesis Methods Overview

A variety of methods for the synthesis of MBTS have been developed, primarily differing in the choice of oxidizing agent and reaction medium. Below is a summary of some key methods.

Oxidizing Agent	Reaction Medium	Temperature (°C)	pH	Yield (%)	Reference
Potassium Bromate (KBrO ₃)	Acidified Aqueous	30-100	< 3.7	80-100	U.S. Patent 4,755,608[2]
Chlorine/Air	Aqueous solution of sodium mercaptobenzothiazole	25-75	9.0-12.0	-	U.S. Patent 4,859,778[3]
Ozone (O ₃)	Methanol	44	-	97.5	ChemicalBook[4]
Air (with catalyst)	Ammonia, Water, Toluene	30-60	-	-	CN11360365 6B[5]
Sodium Nitrite/Sulfuric Acid	Aqueous	-	-	-	U.S. Patent 4,755,608[2]

Experimental Protocols

Example Protocol: Oxidation of 2-Mercaptobenzothiazole using Potassium Bromate

This protocol is based on the process described in U.S. Patent 4,755,608.

Materials:

- 2-Mercaptobenzothiazole (MBT)
- Potassium Bromate (KBrO₃)
- Sulfuric Acid (to acidify the aqueous solution)
- Water

Procedure:

- Prepare an acidified aqueous solution of potassium bromate (KBrO_3). The pH of the solution should be adjusted to less than 3.7 using sulfuric acid.
- Disperse the 2-mercaptobenzothiazole (MBT) in the acidified aqueous solution.
- Heat the reaction mixture to a temperature between 40-80°C.
- Maintain the reaction at this temperature with stirring until the oxidation is complete. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the solid **2,2'-Dithiobis(benzothiazole)** (MBTS) product is isolated by filtration.
- The collected solid is washed with water to remove any remaining salts and impurities.
- The purified product is then dried.

Expected Yield: 80-100%[\[2\]](#)

Mechanism of Action in Vulcanization

MBTS functions as a vulcanization accelerator by participating in a series of chemical reactions that ultimately lead to the formation of sulfur cross-links between polymer chains in the rubber. The generally accepted mechanism involves the following key steps:

- Formation of a Polysulfide Sulfurating Agent: In the presence of sulfur, MBTS reacts to form a complex polysulfide species.
- Reaction with Rubber: This active sulfurating agent then reacts with the rubber polymer chains, typically at the allylic positions, to form pendant sulfide groups with a benzothiazole end group.
- Cross-Link Formation: These pendant groups can then react with other rubber chains to form the final sulfur cross-links, regenerating a benzothiazole-based species in the process.

The presence of activators, such as zinc oxide and stearic acid, is crucial for the efficiency of this process. They are believed to form a complex with the accelerator, which facilitates the sulfur transfer reactions.

Performance as a Chemical Reagent

The primary application of MBTS is as a rubber vulcanization accelerator. Its performance is characterized by its effect on the curing process, which is typically measured by parameters such as scorch time and cure time.

- **Scorch Time (ts2):** This is the time at a given temperature before the vulcanization process begins. A longer scorch time provides better processing safety, allowing the rubber compound to be mixed and shaped without premature curing. MBTS generally provides a longer scorch time compared to its precursor, MBT.^[1]
- **Cure Time (t90):** This is the time required to reach 90% of the maximum state of cure. MBTS is considered a semi-ultra-fast accelerator, providing a relatively rapid cure once the vulcanization process has initiated.

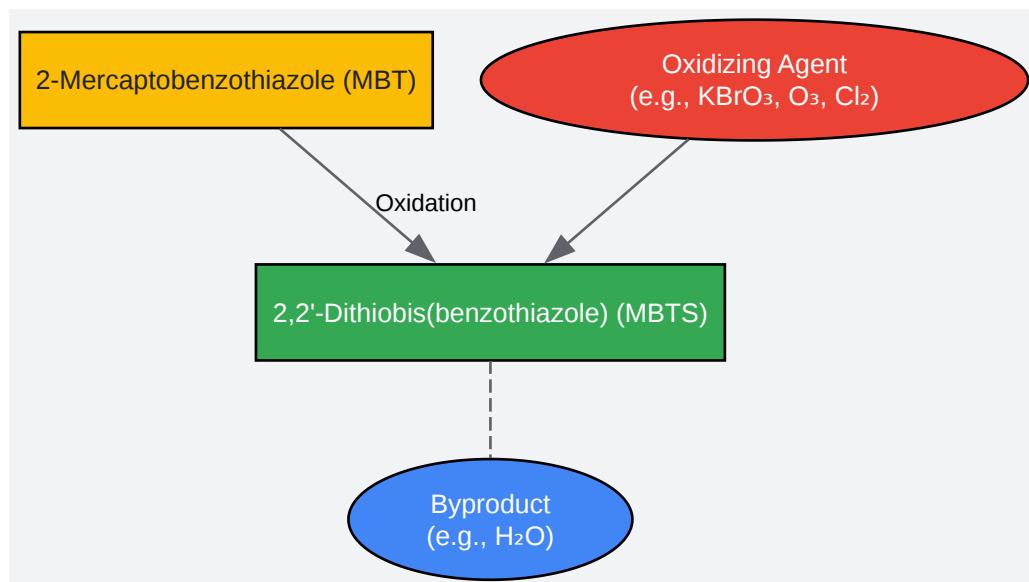
The performance of MBTS can be tailored by using it in combination with other accelerators, known as secondary accelerators. For instance, combining MBTS with a basic accelerator like diphenylguanidine (DPG) can increase the cure rate.^[6]

Comparative Performance Data

The following table provides a qualitative comparison of the vulcanization characteristics of MBTS with other common accelerators.

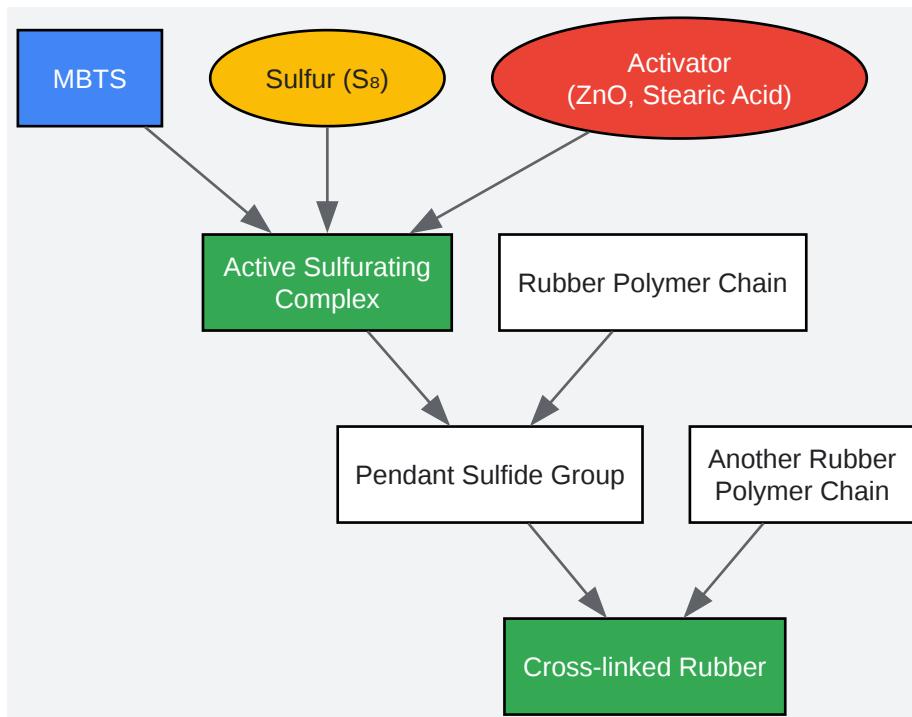
Accelerator	Accelerator Class	Scorch Safety	Cure Rate	Typical Use
MBTS	Thiazole	Good	Medium-Fast	Primary Accelerator
MBT	Thiazole	Moderate	Fast	Primary Accelerator
CBS	Sulfenamide	Excellent	Fast	Primary Accelerator
DPG	Guanidine	Poor	Slow (as primary)	Secondary Accelerator

Mandatory Visualizations


Historical Timeline of Vulcanization Accelerators

[Click to download full resolution via product page](#)

Caption: Historical progression of vulcanization accelerators.


Synthesis Pathway of MBTS from MBT

[Click to download full resolution via product page](#)

Caption: General synthesis pathway of MBTS.

Simplified Vulcanization Mechanism with MBTS

[Click to download full resolution via product page](#)

Caption: Simplified vulcanization mechanism using MBTS.

Conclusion

2,2'-Dithiobis(benzothiazole) has played a pivotal role in the advancement of rubber technology. Its development as a safer and more controllable vulcanization accelerator has enabled the production of high-performance rubber products that are integral to numerous industries. The understanding of its synthesis, mechanism of action, and performance characteristics continues to be of great importance to researchers and professionals in the fields of polymer chemistry and material science. Further research into greener synthesis routes and its potential applications beyond the rubber industry will undoubtedly continue to shape the future of this versatile chemical reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemindustriesltd.com [chemindustriesltd.com]
- 2. US4755608A - Preparation of 2,2'-dithiobis(benzothiazole) in an acidic aqueous reacting medium - Google Patents [patents.google.com]
- 3. US4859778A - Process for the preparation of 2,2'-dithiobis (benzothiazole) - Google Patents [patents.google.com]
- 4. 2,2'-Dithiobis(benzothiazole) synthesis - chemicalbook [chemicalbook.com]
- 5. CN113603656B - Production process of rubber vulcanization accelerator MBTS - Google Patents [patents.google.com]
- 6. media.neliti.com [media.neliti.com]
- To cite this document: BenchChem. [The Historical Development of 2,2'-Dithiobis(benzothiazole): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116540#historical-development-of-2-2-dithiobis-benzothiazole-as-a-chemical-reagent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com